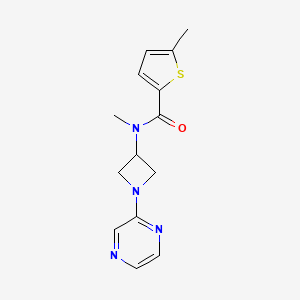

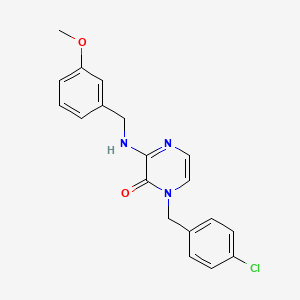

![molecular formula C20H17NO3 B2860919 9-环丙基-3-苯基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮 CAS No. 946235-41-2](/img/structure/B2860919.png)

9-环丙基-3-苯基-9,10-二氢色烯并[8,7-e][1,3]恶嗪-4(8H)-酮

货号 B2860919

CAS 编号:

946235-41-2

分子量: 319.36

InChI 键: MQNAUTJQSPPWMA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core, followed by the introduction of the cyclopropyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be interesting to study its conformational behavior, particularly the interactions between the cyclopropyl, phenyl, and chromeno[8,7-e][1,3]oxazin-4(8H)-one moieties .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclopropyl, phenyl, and chromeno[8,7-e][1,3]oxazin-4(8H)-one groups. Each of these functional groups has distinct reactivity patterns, and their combination in a single molecule could lead to a wide range of possible reactions .科学研究应用

合成和化学性质

- 氨基-二脱氧阿洛糖和氨基-脱氧核糖衍生物合成:该化合物用于合成氨基-二脱氧阿洛糖和氨基-脱氧核糖衍生物,表明其在产生具有强邻位效应的哌啶基-脱氧糖衍生物中的作用 (Defoin 等人,1988).

- 与环庚并[b][1,4]苯并噻嗪的反应:它与 2-氯托品反应生成苯并噻嗪化合物,在碱性条件下表现出稳定性,在氧化和重排反应中表现出反应性 (Shindo 等人,1985).

- 3,4-二氢-苯并[1,3]恶嗪衍生物的形成:该化合物参与导致 3,4-二氢-苯并[1,3]恶嗪-2-酮形成的反应,突出了其在特定条件下化学转化中的作用 (Buttke 等人,1993).

光反应性质

- 单体中的光二聚化:该化合物表现出光反应性质,特别是在通过光解进行二聚化时,表明其在光化学应用中的潜力 (Kiskan & Yagcı,2007).

恶嗪衍生物的合成

- 二氢-1,2-恶嗪的无添加剂合成:它通过 Cloke-Wilson 型环扩大作用促进二氢-1,2-恶嗪的合成,展示了其在有机合成和化学转化中的用途 (Kumar 等人,2020).

- 桥连恶唑嗪的形成:在环加成反应中,它有助于合成桥连恶唑嗪结构,突出了其在创建复杂有机化合物中的用途 (Nitta 等人,1979).

属性

IUPAC Name |

9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-19-15-8-9-18-16(10-21(12-24-18)14-6-7-14)20(15)23-11-17(19)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAUTJQSPPWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2860836.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2860837.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)